molecular formula C12H10N6O B2996934 N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034250-06-9

N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2996934
CAS No.: 2034250-06-9
M. Wt: 254.253
InChI Key: ZAEBCDXCHBPWMO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Photophysical Properties and Materials Science

N-2-Aryl-1,2,3-Triazoles have been identified as a novel class of blue-emitting fluorophores. These compounds exhibit significant fluorescence in solution, emitting in the blue and green regions. The photophysical properties, including absorption, emission, quantum yields, and dipole moments, were systematically studied across various solvents. Their thermal stability was noted up to 300°C, and the compounds were characterized using spectral techniques, indicating their potential applications in materials science and as fluorescent markers (Padalkar et al., 2015).

Nitrogen-rich Compounds for Gas Generators

Research on imidazole, 1,2,4-triazole, and tetrazole-based molecules has explored their potential applications in nitrogen-rich gas generators. These compounds, due to their high positive heats of formation and energetic salts, are considered for use in energetic materials. The study detailed the synthesis and physicochemical properties of these nitrogen-rich compounds, highlighting the influence of azole rings and functional groups on their energetic characteristics (Srinivas et al., 2014).

Anticancer and Antioxidant Agents

A study on the synthesis of fused heterocyclic 1,3,5‐Triazines from N‐Acyl Imidates and heterocyclic amines has revealed compounds with moderate anti-proliferation potential against cancer cell lines, including MCF7, NCI‐H460, and SF‐268. One compound exhibited high growth inhibitory activity against the A498 renal cancer cell line. Additionally, these compounds showed very high antioxidant activity, surpassing widely used antioxidants, indicating their potential in pharmacological applications (Bekircan et al., 2005).

Antimicrobial Agents

The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives has been explored for their potential as antimicrobial agents. These novel compounds have shown moderate to good activity against Gram-positive, Gram-negative bacterial strains, and fungal strains. The study highlights the potential of these derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Safety and Hazards

Imidazole compounds should be handled with care. They may be harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used and they should be used only outdoors or in a well-ventilated area .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Mechanism of Action

Target of Action

The primary target of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

The compound interacts with its target, NOS, to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Pharmacokinetics

The compound’s lipophilicity and water solubility can influence its bioavailability and distribution within the body .

Result of Action

The production of NO as a result of the action of this compound can have various molecular and cellular effects. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . This means that the compound could potentially be used in the treatment of certain types of cancer and infections.

Properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c19-12(11-7-14-17-16-11)15-9-1-3-10(4-2-9)18-6-5-13-8-18/h1-8H,(H,15,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBCDXCHBPWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNN=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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